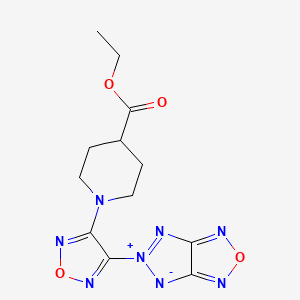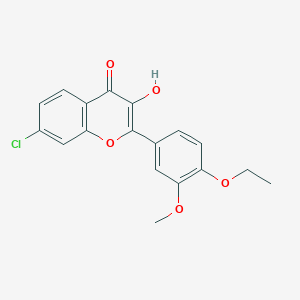
NoName
Vue d'ensemble
Description
NoName is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a unique method that has been proven to be highly effective in producing pure and stable forms of the compound. In
Applications De Recherche Scientifique
Geometric Data in Various Fields
Many scientific fields are exploring data with non-Euclidean underlying structures. This includes areas like social networks in computational social sciences, sensor networks in communications, and functional networks in brain imaging. The large and complex nature of this geometric data, especially in fields like social networks, presents a significant opportunity for the application of machine learning techniques, particularly deep neural networks. These networks have shown great potential in areas such as computer vision and natural language processing (Bronstein et al., 2016).
NONO Protein in Genetics and Medicine
NONO, also known as p54(nrb), is a central player in nuclear gene regulation with increasing medical significance. It is part of the Drosophila behaviour/human splicing (DBHS) protein family. Recent research has highlighted challenges in working with NONO homodimers due to rapid irreversible sample aggregation. However, advances in stabilizing these homodimers have enabled significant progress in areas like small-angle X-ray structure determination and crystallization, which are essential for understanding its role in gene regulation and potential medical applications (Knott et al., 2016).
Linkage Between Science Research and Technology
Research in genetic engineering has shown a strong linkage between scientific research and technology development. Non-patent citation analysis reveals that a large part of the knowledge resources impacting technology development in genetic engineering comes from public sector research. This emphasizes the significant role of scientific research in guiding and influencing technological advancements in fields like genetic engineering (Lo, 2009).
Primate Models in Biomedical Research
Nonhuman primates (NHPs) have been pivotal in various biomedical research areas due to their physiological and neuroanatomical similarities to humans. They are essential in advancing knowledge in biomedicine and biology, despite ethical considerations and the complexity of their use. The research on NHPs has been instrumental in areas like neuroscience, development, cognition, and social complexity (Phillips et al., 2014).
Noni Plant in Traditional Medicine
The Morinda citrifolia L (Noni) plant has been used for over 2000 years in Polynesian folk remedies and is attributed with a range of therapeutic effects. Scientific research on Noni aims to uncover its nutritional and medicinal value, supporting traditional claims about its diverse health benefits, such as antibacterial, antiviral, and immune-enhancing properties (Wang et al., 2002).
NONO Gene in Stem Cell Research
Research involving the non-POU domain containing octamer-binding gene (NONO) has generated a homozygous NONO knockout induced pluripotent stem cell (iPSC) line. This line provides a platform for studying the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations, highlighting its potential in medical research and therapy (Yi et al., 2020).
Nonclinical Statistical Applications
The 2019 special issue on nonclinical statistics highlights the diverse range of statistical tools and their significance in nonclinical scientific studies. This includes discovery/pharmacology/-omics, drug safety/toxicology, and chemistry, manufacturing, and controls (CMC). These statistical applications cover the entire lifecycle of drug development, playing a crucial role in decision-making, risk assessments, and efficiency in the drug development process (Altan & Kolassa, 2019).
NONO in Cancer Research
NONO/p54nrb, a multifunctional nuclear protein, is involved in gene regulation processes like mRNA splicing, DNA unwinding, and transcriptional regulation. Dysregulation of NONO has been found in many types of cancer, making it a potential biomarker or therapeutic target. This highlights its significant role in understanding cell proliferation, apoptosis, migration, and DNA damage repair in cancer research (Feng et al., 2020).
Advancements in Noninvasive Genetics
Technological transformations in noninvasive genetics have greatly enhanced molecular ecology, conservation genetics, forensics, and epidemiology. Recent advances in DNA extraction, preservation, amplification, and data analysis have increased the accuracy and power of noninvasive genetic sampling,allowing for more effective studies in wildlife biology and conservation. This approach is particularly useful for studies on rare or elusive species and has implications for understanding genetic diversity, population structure, and mating systems (Waits & Paetkau, 2005).
Use of Non-English Language Science in Conservation
Research highlights the significant contribution of non-English-language science, especially in biodiversity conservation. Non-English-language studies provide crucial evidence and expand the geographical and taxonomic coverage of English-language evidence. This underlines the importance of including diverse linguistic sources in global scientific research, especially in areas with patchy evidence or emergent issues (Amano et al., 2021).
NONO in Network of Networks Research
The study of the network of networks (NON) involves analyzing interdependent networks, focusing on identifying influential nodes. New methods based on evidence theory have been proposed to identify these nodes, which is crucial for understanding the structure and dynamics of NON. This research is significant for fields like network science and systems biology (Li et al., 2015).
Crowdsourced Clinical Research
Crowdsourcing, particularly through platforms like Amazon Mechanical Turk (MTurk), has revolutionized the way clinical research is conducted. MTurk allows for efficient participant recruitment and streamlined study management, making it an essential tool for clinical psychological research. This approach has also spurred numerous methodological investigations, enhancing the data quality and reliability of nonprobability samples (Chandler & Shapiro, 2016).
Propriétés
IUPAC Name |
ethyl 1-[4-(3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-trien-7-yl)-1,2,5-oxadiazol-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O4/c1-2-22-12(21)7-3-5-19(6-4-7)10-11(18-24-17-10)20-13-8-9(14-20)16-23-15-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTLZGQBTLJPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NON=C2[N+]3=NC4=NON=C4[N-]3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[4-(Ethoxycarbonyl)piperidin-1-yl]-1,2,5-oxadiazol-3-yl}[1,2,3]triazolo[4,5-c][1,2,5]oxadiazol-5-ium-4-ide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the binding affinity of "noname 3" to PSEN-1 been determined?
A2: While the research mentions "noname 3" as a potent inhibitor, specific binding affinity data is not provided in the available literature []. Further experimental studies are required to determine the binding affinity and characterize the interaction between "noname 3" and PSEN-1.
Q2: What type of pesticide was used in the wolf spider study, and why is it referred to as "noname"?
A3: The study investigating the effects of pesticides on wolf spiders utilized a pesticide referred to as a "noname product" []. This indicates that the specific commercial name and chemical composition of the pesticide were not disclosed in the research, possibly to protect proprietary information.
Q3: How did the researchers assess the effects of the "noname" pesticide on wolf spiders?
A4: The researchers evaluated the pesticide's effects by monitoring mortality, behavioral changes, and feeding rates of wolf spiders (primarily Pardosa amentata) over 14 days after pesticide application []. This approach allowed them to assess both lethal and sublethal effects of the "noname" pesticide.
Q4: What is the relevance of 5-silaspiro[4,4]noname in material science?
A5: 5-silaspiro[4,4]noname is a novel precursor designed for use in plasma-enhanced chemical vapor deposition (PECVD) to fabricate SiCH films []. These films are being investigated for their potential as low-dielectric constant (low-k) cap layers in ultra-large-scale integrated (ULSI) devices [].
Q5: What properties make SiCH films desirable for use as cap layers in ULSI devices?
A6: SiCH films are attractive for ULSI cap layers due to their potential for achieving a low dielectric constant (k-value) while maintaining strong barrier properties against copper and moisture diffusion []. These characteristics are crucial for preventing signal leakage and ensuring device reliability.
Q6: Are there any other scientific contexts where the term "noname" appears in the provided research?
A7: Yes, the term "NONAME" appears in relation to computational chemistry software [, ]. BIGGMOLI-NONAME is mentioned as a program used for configuration interaction (CI) calculations []. While the exact nature of "NONAME" within this context isn't fully elaborated, it likely refers to a specific module or feature of the BIGGMOLI software suite.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-8-nitro-1'-phenyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327829.png)

![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxoacetamide](/img/structure/B4327853.png)
acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4327860.png)
![ethyl (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(oxo)acetate](/img/structure/B4327863.png)
![3-benzyl-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4327866.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(diethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327871.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327878.png)
![N-[3'-acetyl-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B4327883.png)
![3-[(4-methoxyphenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B4327889.png)
![1-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetone](/img/structure/B4327890.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B4327900.png)

![ethyl 5-{[(2-hydroxyethyl)thio]methyl}-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4327924.png)